4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fused Dithiazines and Trithiazepines
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine serves as a precursor in the synthesis of complex molecules, such as fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines. This compound undergoes reactions to yield a variety of heterocyclic compounds, showcasing its versatility in synthetic organic chemistry. The synthesis processes involve reactions with Et2NH and concd H2SO4, leading to good yields of dithiazine and trithiazepine carbonitriles, highlighting the compound's utility in creating complex nitrogen-containing cycles (Koyioni, Manoli, & Koutentis, 2014).
Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles
The compound is also instrumental in generating pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles via reactions with Appel salt. This demonstrates its role in facilitating diverse chemical transformations, leading to structures of potential interest in medicinal chemistry and materials science. Adjusting the reaction conditions allows for the selective formation of different products, showcasing the compound's flexibility in synthetic strategies (Koyioni, Manoli, Manos, & Koutentis, 2014).
Development of Pyrazolo[1,5-a][1,3,5]triazin-2-amines
Another application includes its use in the development of pyrazolo[1,5-a][1,3,5]triazin-2-amines, indicating its utility in the synthesis of compounds with potential biological activity. These compounds were identified as CGRP receptor antagonists in a broad biological activity screening, suggesting the potential for this compound derivatives in therapeutic applications (Lim, Dolzhenko, & Dolzhenko, 2014).
Antibacterial and Antifungal Applications
Modification of polymers with amine derivatives of this compound has shown to impart significant antibacterial and antifungal properties. This indicates its potential in creating materials for medical applications, demonstrating the compound's applicability beyond conventional organic synthesis into areas of biomedical research (Aly & El-Mohdy, 2015).
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . .
Mode of Action
The mode of action of pyrazole derivatives can vary widely depending on the specific compound and its molecular structure. Some pyrazole derivatives have been found to inhibit certain enzymes, while others may interact with various cellular targets
Properties
IUPAC Name |
4-chloro-2,5-dimethylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFACUSPNKLOKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.